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Compound of Interest

Compound Name: Hirsutanonol

Cat. No.: B155113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Hirsutanonol, a diarylheptanoid with known biological activities, including the inhibition of

cyclooxygenase-2 (COX-2) expression.[1] This document compiles available data on its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, alongside detailed experimental protocols relevant to its analysis.

Spectroscopic Data Summary
While specific, detailed spectral datasets for Hirsutanonol are not readily available in the

public domain, this section summarizes the expected and reported spectroscopic

characteristics based on its structure and data from related compounds. The structure of

Hirsutanonol, (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, informs the

anticipated spectral features.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique

for determining the elemental composition of Hirsutanonol.
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Property Value Source

Molecular Formula C₁₉H₂₂O₆ PubChem

Exact Mass 346.1416 g/mol PubChem

Monoisotopic Mass 346.14163842 Da PubChem[1]

Further fragmentation data from tandem MS (MS/MS) would be required to fully elucidate the

structure and is a recommended area for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Hirsutanonol.
Although a complete, assigned dataset was not found, the expected chemical shift regions are

presented based on the functional groups present in the molecule.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic-H 6.5 - 6.8 m

H-5 (CH-OH) ~4.0 m

H-2, H-4, H-6, H-7 (CH₂) 2.5 - 2.8 m

H-1 (CH₂) 1.6 - 1.8 m

Expected ¹³C NMR Chemical Shifts (in CD₃OD)
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Carbon Expected Chemical Shift (ppm)

C=O (Ketone) > 200

Aromatic C-O 140 - 160

Aromatic C-H, C-C 110 - 135

C-5 (CH-OH) 65 - 75

Aliphatic CH₂ 20 - 50

Infrared (IR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups in Hirsutanonol. The expected

absorption bands are listed below.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Phenolic, Alcoholic) 3600 - 3200 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Ketone) ~1715 Strong

C=C (Aromatic) 1600 - 1450 Medium

C-O (Alcohol, Phenol) 1260 - 1000 Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on

standard practices for the analysis of natural products like diarylheptanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Hirsutanonol.
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is

recommended for better resolution.

Sample Preparation:

Weigh approximately 5-10 mg of purified Hirsutanonol.

Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), which

is a common choice for polar compounds like Hirsutanonol.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a

spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger

number of scans and a longer acquisition time will be required compared to ¹H NMR.

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton

and proton-carbon correlations.

High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and elemental composition of Hirsutanonol.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight

(TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:
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Prepare a dilute solution of Hirsutanonol (typically 1-10 µg/mL) in a suitable solvent like

methanol or acetonitrile.

The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition:

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in either positive or negative ion mode. For a molecule with

multiple hydroxyl groups like Hirsutanonol, negative ion mode ([M-H]⁻) is often effective.

Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements

(typically with a mass accuracy of < 5 ppm).

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of

Hirsutanonol and subjecting it to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Hirsutanonol.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

KBr Pellet Method:

Grind a small amount of dry Hirsutanonol (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):
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Place a small amount of the solid Hirsutanonol sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR

crystal.

Place the sample in the spectrometer and record the IR spectrum, typically over a range of

4000 to 400 cm⁻¹.

The resulting spectrum will show absorption bands corresponding to the various functional

groups in the molecule.

Visualization of Mechanism of Action
Hirsutanonol has been reported to inhibit the expression of cyclooxygenase-2 (COX-2).[1] The

following diagram illustrates the general mechanism of COX-2 inhibition, which is a key process

in inflammation.
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Caption: General mechanism of COX-2 inhibition by Hirsutanonol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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